molecular formula C24H20N6O3 B11611656 7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 618383-65-6

7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11611656
CAS No.: 618383-65-6
M. Wt: 440.5 g/mol
InChI Key: ZBYARKXNISFNJL-UHFFFAOYSA-N
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Description

This compound is a highly specialized heterocyclic molecule featuring a fused tricyclic core (1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene) with a furan-2-ylmethyl substituent at position 7, a pyridin-3-ylmethyl carboxamide group at position 5, and a methyl group at position 12.

Properties

CAS No.

618383-65-6

Molecular Formula

C24H20N6O3

Molecular Weight

440.5 g/mol

IUPAC Name

7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C24H20N6O3/c1-15-6-7-20-28-22-19(24(32)29(20)13-15)10-18(21(25)30(22)14-17-5-3-9-33-17)23(31)27-12-16-4-2-8-26-11-16/h2-11,13,25H,12,14H2,1H3,(H,27,31)

InChI Key

ZBYARKXNISFNJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CO4)C(=O)NCC5=CN=CC=C5)C=C1

Origin of Product

United States

Preparation Methods

The synthesis of 7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the furan-2-ylmethyl and pyridin-3-ylmethyl intermediates. These intermediates are then subjected to a series of reactions including condensation, cyclization, and oxidation to form the final compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions such as:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The imino group can be reduced to form amine derivatives.

    Substitution: The pyridin-3-ylmethyl group can undergo substitution reactions to introduce different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features

The compound’s tricyclic core distinguishes it from simpler bicyclic or monocyclic analogs. Key comparisons include:

Compound Core Structure Key Substituents Structural Flexibility
Target compound 1,7,9-triazatricyclo[8.4.0.03,8] Furan-2-ylmethyl, pyridin-3-ylmethyl carboxamide, methyl High rigidity due to fused rings
Fluorinated triazole derivatives (e.g., Compounds 16 and 17 in ) Pyran-triazole hybrid Perfluorinated chains, sugar-linked triazoles Moderate flexibility
Thiazolo[3,2-a]pyrimidine () Thiazolo-pyrimidine Aryl groups, ester substituents Planar, less rigid

Key Observations :

  • The tricyclic core of the target compound likely enhances π-stacking interactions compared to bicyclic analogs, as seen in thiazolo-pyrimidines .
  • Fluorinated analogs () prioritize lipophilicity and metabolic stability via perfluorinated chains, whereas the target compound’s furan and pyridine groups may favor polar interactions .
Physicochemical Properties

While experimental data for the target compound are absent, inferences can be drawn from structural analogs:

  • Solubility : The pyridin-3-ylmethyl carboxamide group may improve aqueous solubility compared to purely hydrophobic fluorinated compounds .
  • Thermal Stability: Tricyclic systems often exhibit higher melting points than monocyclic derivatives due to reduced conformational freedom .

Biological Activity

The compound 7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule notable for its unique tricyclic structure and various functional groups, including furan and pyridine moieties. This article explores its biological activity based on existing research findings.

Chemical Structure and Properties

This compound has a molecular formula of C24H20N6O3C_{24}H_{20}N_{6}O_{3} and a molecular weight of approximately 440.46 g/mol. The structure features multiple functional groups that contribute to its potential biological activities:

PropertyValue
Molecular FormulaC24H20N6O3
Molecular Weight440.46 g/mol
IUPAC NameThis compound
SMILESCC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CO4)C(=O)NCC5=CN=CC=C5)C=C1

Biological Activities

Preliminary studies indicate that this compound may exhibit a range of biological activities:

  • Anticancer Activity : Research suggests that the compound can interact with DNA and proteins, potentially leading to cytotoxic effects in cancer cells. Its ability to intercalate into DNA may disrupt replication processes, making it a candidate for anticancer drug development.
  • Antimicrobial Properties : The presence of diverse functional groups enhances its potential as an antimicrobial agent against various pathogens.
  • Anti-inflammatory Effects : Preliminary data indicate that the compound may inhibit inflammatory mediators such as TNF-alpha and nitric oxide.
  • Antioxidant Activity : The compound's structure may confer antioxidant properties, helping to mitigate oxidative stress in biological systems.

The mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their activity.
  • DNA Interaction : It may intercalate into DNA strands, disrupting normal cellular replication and transcription processes.

Case Studies and Research Findings

Recent literature has highlighted various studies focusing on the biological activity of similar compounds:

  • Cytotoxicity Studies : A study demonstrated that related tricyclic compounds exhibited significant cytotoxic effects against various cancer cell lines (Cheng et al., 2018). The mechanism involved inhibition of cell proliferation through apoptosis induction.
  • Anti-inflammatory Research : Another study reported that meroterpenoids similar in structure showed promising anti-inflammatory activities by inhibiting COX enzymes (Blume & Nees).
  • Antimicrobial Testing : Research on compounds with furan and pyridine moieties indicated broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria (Liu et al., 2022).

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